![molecular formula C13H11F3N2S B5365413 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and inhibit viral replication in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine in lab experiments is its high potency and selectivity. It has also been found to be relatively stable and easy to handle. However, its low solubility in water can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine. One area of interest is the development of new drugs based on its structure and mechanism of action. It is also important to study the effects of this compound in vivo and in clinical trials. Additionally, further research is needed to understand its interactions with other proteins and enzymes, and its potential use in combination therapies.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized for higher yields and purity, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential applications in drug development and combination therapies.
Méthodes De Synthèse
The synthesis of 4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-methylpyrimidine with 3-(trifluoromethyl)benzenethiol in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. This synthesis method has been optimized for higher yields and purity.
Applications De Recherche Scientifique
4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a ligand in the development of new drugs and as a probe to study protein-ligand interactions.
Propriétés
IUPAC Name |
4-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c1-9-5-6-17-12(18-9)19-8-10-3-2-4-11(7-10)13(14,15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXQFXGLBYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)
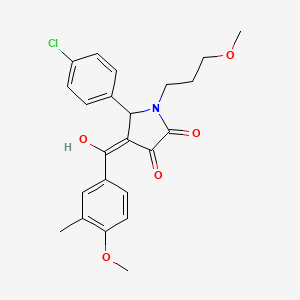
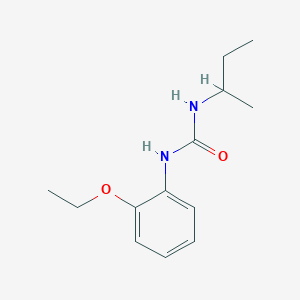
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
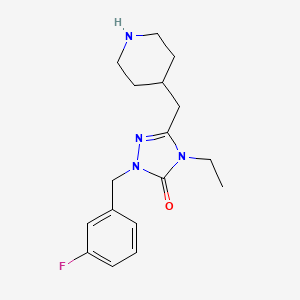
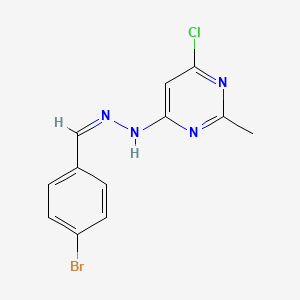
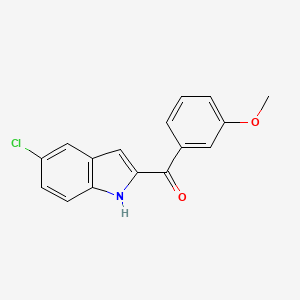
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
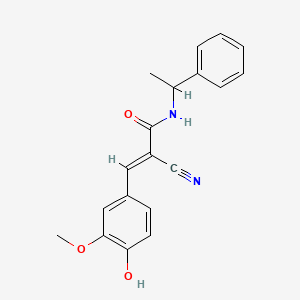
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
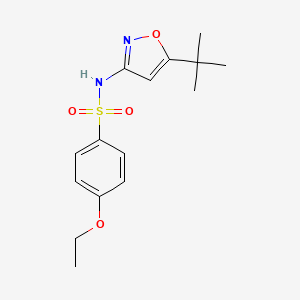
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)